HFI-419 was developed through a series of chemical syntheses aimed at optimizing its efficacy and specificity as an inhibitor. The compound is classified as a pyridine derivative, and its structural characteristics have been explored in various studies to assess its biological activity and therapeutic potential. Research indicates that HFI-419 exhibits dose-dependent effects on cognitive tasks in animal models, suggesting its role in enhancing memory functions .
The synthesis of HFI-419 involves several key steps:
Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of HFI-419 throughout the synthesis process.
The molecular structure of HFI-419 can be represented as follows:
The compound features a bicyclic structure that incorporates a pyridine ring, contributing to its biological activity. The specific arrangement of functional groups within this structure is crucial for its interaction with insulin-regulated aminopeptidase, influencing its inhibitory potency .
HFI-419's primary chemical reaction involves its interaction with insulin-regulated aminopeptidase. This enzyme catalyzes the hydrolysis of peptide bonds, and HFI-419 acts as a competitive inhibitor. The binding affinity of HFI-419 has been quantified, revealing an inhibition constant (K_i) in the low micromolar range, indicating significant potency against this target enzyme .
The compound's reactivity can also be influenced by alterations in its substituents, which have been systematically studied to optimize its pharmacological profile. Variations in halogen substituents on the aromatic rings have shown to affect both solubility and activity .
The mechanism by which HFI-419 exerts its effects involves competitive inhibition of insulin-regulated aminopeptidase. By binding to the active site of the enzyme, HFI-419 prevents substrate access, thereby inhibiting enzymatic activity. This inhibition has been linked to improved cognitive functions in preclinical models, where enhanced memory performance was observed following administration .
Research indicates that HFI-419's ability to modulate insulin-regulated aminopeptidase activity could lead to neuroprotective effects in models of ischemic stroke, highlighting its potential therapeutic applications in neurological disorders .
HFI-419 exhibits several notable physical and chemical properties:
These properties are critical for assessing the viability of HFI-419 as a drug candidate, influencing formulation strategies for clinical applications .
HFI-419 has potential applications in several scientific domains:
The development of HFI-419 was driven by the need for non-peptidic, blood-brain barrier-permeable inhibitors of insulin-regulated aminopeptidase to modulate cognitive functions. Initial efforts focused on in silico screening of large compound libraries against homology models of insulin-regulated aminopeptidase. Researchers utilized the crystal structure of leukotriene-A4 hydrolase (Protein Data Bank identification 1HS6) as a template for insulin-regulated aminopeptidase homology modeling due to their shared zinc metallopeptidase characteristics [5] [8]. This virtual screening approach evaluated approximately two million drug-like compounds for predicted binding affinity within the insulin-regulated aminopeptidase catalytic site, prioritizing scaffolds capable of zinc coordination and complementary interactions with substrate recognition elements like the GAMEN loop [5] [8]. The benzopyran chemotype emerged as a promising starting point due to its drug-like properties, structural modularity for optimization, and predicted interactions with key insulin-regulated aminopeptidase residues [5] [8].
Systematic structure-activity relationship studies transformed the initial benzopyran hit into HFI-419 through strategic substitutions at three critical positions: the chromene core (position 2), the fused benzene ring (position 7), and the C4 aryl substituent. Key findings driving optimization included:
Table 1: Impact of Structural Modifications on HFI Series Inhibitory Activity (Ki)
Compound | C2 Substituent | C4 Substituent | C7 Substituent | Ki (µM) | Relative Potency |
---|---|---|---|---|---|
Early Lead | H | Phenyl | H | 8.2 | 1x |
HFI-142 | Acetamido | Phenyl | H | 2.0 | 4.1x |
HFI-419 | Acetamido | Pyridin-3-yl | Hydroxyl | 0.48 | 17.1x |
Pyridine-2-yl | Acetamido | Pyridin-2-yl | Hydroxyl | 1.9 | 4.3x |
Pyridine-4-yl | Acetamido | Pyridin-4-yl | Hydroxyl | 3.5 | 2.3x |
HFI-419 (Ki = 0.48 µM) demonstrated substantially enhanced potency over earlier benzopyrans and maintained selectivity against related aminopeptidases (aminopeptidase N, endoplasmic reticulum aminopeptidase 1, endoplasmic reticulum aminopeptidase 2, leukotriene A4 hydrolase; ≤13% inhibition at 100 µM) [3] [7]. Crystallographic studies later revealed that HFI-419 binds an allosteric site proximal to the catalytic center, bridging domains I and IV, thereby stabilizing insulin-regulated aminopeptidase in an open, less active conformation [2] [5].
HFI-419 ((±)-Ethyl 2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate) is synthesized as a racemic mixture via a multi-step sequence centered on a Knoevenagel condensation or Michael addition strategy [5] [7]. A representative synthetic route involves:
Table 2: Key Steps in HFI-419 Synthesis
Step | Reaction Type | Key Reagents/Conditions | Purpose | Chirality Outcome |
---|---|---|---|---|
1 | Knoevenagel Condensation | Ethyl cyanoacetate, Piperidine, Ethanol | Coumarin Core Formation | Achiral Intermediate |
2 | Michael Addition | 3-Acetylpyridine, Piperidine, Reflux | Chromene Ring Formation with C4 Pyridyl | Racemate Generation |
3 | Demethylation | Boron Tribromide, Dichloromethane | Introduction of C7 Phenolic OH | Racemic |
4 | Bromination/Amidation | N-Bromosuccinimide; then Acetamide | Introduction of C2 Acetamido Group | Racemic |
The chromene-forming Michael addition (Step 2) creates a stereogenic center at C4, resulting in equimolar amounts of R and S enantiomers [5] [7]. Despite initial hypotheses based on homology modeling suggesting the S-enantiomer was bioactive [5], subsequent crystallographic studies of insulin-regulated aminopeptidase complexes revealed that the racemic HFI-419 preparation contains both enantiomers, with the R-configuration likely responsible for the primary inhibitory activity through optimal positioning for allosteric site binding [2] [5]. Resolution of the enantiomers is not routinely performed, partly due to the instability of the parent compound in vivo. HFI-419 undergoes rapid ester hydrolysis (plasma half-life = 11 minutes intravenously in rats) to form HFI-142, the primary active metabolite (Ki = 2.0 µM), which exhibits greater metabolic stability and enhanced brain penetration (blood-to-brain ratio = 3.36 at 0.5 hours post-intravenous administration) [3] [7]. This metabolic conversion, coupled with the comparable activity of the enantiomers post-hydrolysis, justified the initial use of the racemate for biological evaluation [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7